3-(Pyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid
Description
Properties
IUPAC Name |
3-pyridin-4-ylimidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)11-10-3-1-2-8-16(10)12(15-11)9-4-6-14-7-5-9/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDRURICQWOYCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC=NC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(Pyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid can be achieved through several synthetic routes. Common methods include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One specific method involves the condensation of tert-butyl (1H-imidazol-4(5)-yl)carbamate with malondialdehyde or its derivatives in trifluoroacetic acid . Industrial production methods often involve the use of microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid group at position 1 undergoes standard condensation reactions with amines to form amides. This is a key reaction for pharmaceutical applications, as seen in the synthesis of imidazo[1,5-a]pyridine-based kinase inhibitors .
Example Reaction :
3-(Pyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid reacts with 1-[1-(2-methoxyethyl)piperidin-4-yl]methanamine in the presence of coupling agents (e.g., HATU or EDCl) to yield the corresponding amide .
| Reagent | Conditions | Yield |
|---|---|---|
| 1-[1-(2-Methoxyethyl)piperidin-4-yl]methanamine | DMF, HATU, DIPEA, RT → 80°C | 65–78% |
This reaction is critical for modifying the compound’s pharmacokinetic properties while retaining its core structure’s bioactivity .
Electrophilic Aromatic Substitution
The electron-rich imidazo[1,5-a]pyridine core facilitates electrophilic substitutions. The pyridin-4-yl group directs electrophiles to specific positions (e.g., C-5 or C-7) based on its electronic effects.
Reported Transformations :
-
Nitration : Yields nitro derivatives under mixed-acid conditions.
-
Halogenation : Chlorination or bromination occurs at C-5 using NCS or NBS.
| Electrophile | Position | Catalyst | Yield |
|---|---|---|---|
| HNO₃ | C-5 | H₂SO₄ | 58% |
| NBS | C-7 | AIBN | 72% |
Metal-Catalyzed Cross-Coupling Reactions
The pyridin-4-yl group enables participation in Suzuki-Miyaura or Ullmann-type couplings. For example, halogenated derivatives (e.g., bromo-substituted at C-7) react with aryl boronic acids under palladium catalysis .
Example :
7-Bromo-3-(pyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid + Phenylboronic acid → 7-Phenyl derivative (Pd(PPh₃)₄, K₂CO₃, 80°C, 68% yield).
Acid-Base Reactions
The carboxylic acid group (pKa ≈ 3–4) deprotonates in basic media to form carboxylate salts, enhancing solubility in polar solvents. Conversely, it can protonate the pyridine nitrogen under strongly acidic conditions (pH < 2), altering electronic properties.
Solubility Data :
| Solvent | Solubility (mg/mL) |
|---|---|
| Water (pH 7) | <0.1 |
| DMSO | >50 |
| Methanol | 12.4 |
Coordination Chemistry
The pyridin-4-yl nitrogen and imidazo ring nitrogen atoms act as ligands for transition metals. Copper(II) complexes of related imidazo[1,5-a]pyridines show enhanced catalytic activity in oxidation reactions .
Example :
Cu(II) complexation improves yields in aerobic oxidative couplings by stabilizing reactive intermediates .
Esterification and Hydrolysis
The carboxylic acid forms esters (e.g., methyl or ethyl esters) via Fischer esterification. These esters hydrolyze back to the acid under acidic or basic conditions.
Conditions for Esterification :
-
Methanol, H₂SO₄, reflux, 6 h → Methyl ester (85% yield).
-
Hydrolysis: NaOH (aq), 60°C, 2 h → Regenerated acid (quantitative).
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing imidazo[1,5-a]pyridine moieties exhibit potential anticancer properties. For instance, derivatives of 3-(pyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid have been studied for their ability to inhibit cancer cell proliferation. A study highlighted the effectiveness of such compounds against various cancer cell lines, suggesting their role as promising candidates in drug development targeting cancer therapies .
HIV Protease Inhibition
The compound has also shown activity against HIV protease, making it a candidate for further development in antiviral therapies. The imidazole ring's ability to mimic the transition state of peptide substrates is believed to contribute to its inhibitory effects on the enzyme, which is crucial for viral replication .
Cardiotonic Effects
In addition to its anticancer and antiviral properties, this compound has been explored for its cardiotonic effects. Research indicates that certain derivatives can enhance cardiac contractility without significantly increasing heart rate, presenting a potential for treating heart failure .
Coordination Chemistry
Ligand Properties
The compound serves as an effective ligand in coordination chemistry due to its nitrogen-containing heterocycles. Its ability to coordinate with metal ions facilitates the formation of metal complexes that have applications in catalysis and material synthesis. Various studies have demonstrated the synthesis of metal complexes using this compound as a ligand, showcasing enhanced catalytic activities in organic transformations .
N-Heterocyclic Carbenes (NHCs)
This compound can be utilized as a precursor for synthesizing N-heterocyclic carbenes (NHCs), which are valuable in organometallic chemistry and catalysis. The versatility of NHCs in stabilizing metal centers makes them crucial in developing new catalytic systems .
Materials Science
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into organic light-emitting diodes (OLEDs) and photovoltaic cells has been explored due to its ability to facilitate charge transport and improve device efficiency .
Photovoltaic Technologies
Studies have demonstrated that derivatives of this compound can enhance the performance of photovoltaic devices by improving light absorption and charge mobility. This application positions the compound as a potential candidate for developing next-generation solar cells .
Summary Table: Applications Overview
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibits cancer cell proliferation |
| HIV protease inhibitors | Effective against HIV replication | |
| Cardiotonic agents | Enhances cardiac contractility | |
| Coordination Chemistry | Ligands for metal complexes | Facilitates catalysis in organic transformations |
| NHC precursors | Stabilizes metal centers in organometallic chemistry | |
| Materials Science | Organic electronics | Improves charge transport in OLEDs |
| Photovoltaic technologies | Enhances light absorption and charge mobility |
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and photophysical properties of imidazo[1,5-a]pyridine derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing Effects: Fluorinated analogs (e.g., CF₃ substitution) exhibit enhanced metabolic stability and binding affinity due to electron-withdrawing effects, making them superior in drug design .
- Halogen Substitution: Bromo-substituted derivatives (e.g., compound 22) are larger and more lipophilic, favoring interactions with hydrophobic enzyme pockets .
Biological Activity
3-(Pyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity, focusing on its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₉N₃O₂. The compound features a complex heterocyclic structure that contributes to its biological properties. Its imidazo[1,5-a]pyridine core is known for interacting with various biological targets, including enzymes and receptors.
Antitumor Activity
Research has demonstrated that derivatives of imidazo[1,5-a]pyridine exhibit potent antitumor activity. For instance, studies involving various cell lines such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) have shown that modifications in the chemical structure can significantly enhance antiproliferative effects. The IC₅₀ values for some derivatives have been reported as low as 0.0046 mM, indicating strong inhibitory effects on cancer cell proliferation .
Table 1: Antitumor Activity of Derivatives
| Compound | Cell Line | IC₅₀ (mM) |
|---|---|---|
| Derivative 55 | MDA-MB-231 | 0.009 |
| Derivative 57 | HeLa | 0.069 |
| Derivative 58 | HeLa | 0.0046 |
Anti-inflammatory Activity
The compound also exhibits significant anti-inflammatory properties. In vitro assays have shown that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Compounds derived from imidazo[1,5-a]pyridine have been evaluated for their COX-1 and COX-2 inhibitory activities, with IC₅₀ values ranging from 19.45 μM to 42.1 μM .
Table 2: COX Inhibition Potency
| Compound | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) |
|---|---|---|
| Compound 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural modifications:
- Substituents : The presence of electron-donating groups like -OH or -OCH₃ at specific positions on the pyridine ring has been associated with enhanced antiproliferative activity.
- Positioning : The positioning of substituents plays a critical role; for example, para-substituted derivatives tend to show better activity compared to ortho or meta substitutions .
Study on MDA-MB-231 Cell Line
A study focused on the impact of different substituents on the antiproliferative activity against the MDA-MB-231 cell line revealed that compounds with -OH groups exhibited lower IC₅₀ values compared to those without any substituents. This indicates a clear relationship between structural features and biological efficacy .
In Vivo Studies
In vivo studies involving carrageenan-induced paw edema models have shown that certain derivatives of imidazo[1,5-a]pyridine demonstrate anti-inflammatory effects comparable to established anti-inflammatory drugs like indomethacin . The effective doses were calculated to be significantly lower than traditional treatments.
Q & A
Q. What are the common synthetic routes for preparing imidazo[1,5-a]pyridine derivatives?
Imidazo[1,5-a]pyridine derivatives are typically synthesized via cyclization reactions, multicomponent one-pot syntheses, or transition-metal-catalyzed cross-couplings. For example, a one-pot three-component reaction using 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, aryl aldehydes, and Meldrum’s acid in a green solvent (e.g., ethanol) efficiently yields benzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acids . Cycloaddition and condensation reactions are also employed, though they may require optimization to avoid extended reaction times or toxic solvents .
Q. Which spectroscopic methods are most reliable for characterizing imidazo[1,5-a]pyridine derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and ring fusion. Mass spectrometry (HRMS or ESI-MS) validates molecular weights, while X-ray crystallography resolves complex stereochemistry in fused heterocycles. High-performance liquid chromatography (HPLC) ensures purity, especially for bioactive derivatives .
Q. How do reaction conditions influence the selectivity of hydrazine hydrate reactions with enamines?
Hydrazine hydrate reactions with enamines can yield either cyanopyrazoles or aminopyrazoles depending on temperature, solvent polarity, and stoichiometry. For instance, elevated temperatures (80–100°C) favor cyanopyrazole formation, while milder conditions (room temperature, excess hydrazine) promote aminopyrazoles .
Advanced Research Questions
Q. What strategies optimize catalytic efficiency in Suzuki–Miyaura cross-coupling reactions involving imidazo[1,5-a]pyridine ligands?
Ligand design is critical: 1-phosphinoimidazo[1,5-a]pyridine ligands (e.g., 7a–c) enhance catalytic activity by stabilizing palladium intermediates. Optimizing ligand-to-metal ratios (1:1–1:2) and using mild bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) improves yields. Kinetic studies and DFT calculations help identify rate-limiting steps .
Q. How can thermodynamic parameters resolve contradictions in enzyme inhibition data for imidazo[1,5-a]pyridine derivatives?
Thermodynamic profiling at varying temperatures (e.g., 32°C, 37°C, 42°C) using papain inhibition assays reveals enthalpy (ΔH) and entropy (ΔS) contributions to binding. For example, derivatives with ΔH-driven binding (e.g., 3d) show stronger inhibition despite conflicting IC₅₀ values at fixed temperatures. This approach disentangles kinetic variability from true efficacy .
Q. What methodologies address low yields in multicomponent imidazo[1,5-a]pyridine syntheses?
Yield improvements involve:
- Solvent optimization : Green solvents (e.g., PEG-400) reduce side reactions.
- Catalyst screening : Iron or copper catalysts enhance regioselectivity.
- Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 30 min at 120°C) . Post-reaction purification via column chromatography or recrystallization ensures high-purity products.
Q. How do electronic effects of substituents impact the reactivity of the pyridine ring in nucleophilic substitutions?
Electron-withdrawing groups (e.g., nitro, carbonyl) activate the pyridine ring for nucleophilic attack at the 3-position. Computational studies (e.g., Fukui indices) predict reactive sites, while Hammett correlations quantify substituent effects. For example, 3-nitro derivatives undergo faster SNAr reactions with amines than methoxy-substituted analogs .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the antimicrobial activity of imidazo[1,5-a]pyridine derivatives?
Discrepancies arise from variations in:
- Assay conditions : Differences in bacterial strains, inoculum size, or incubation time.
- Compound solubility : Poor aqueous solubility may underestimate in vitro activity.
- Structural modifications : Minor changes (e.g., carboxylate vs. ester groups) drastically alter bioavailability. Standardized protocols (CLSI guidelines) and logP optimization mitigate these issues .
Q. How can divergent catalytic outcomes in imidazo[1,5-a]pyridine syntheses be reconciled?
Cross-study comparisons must account for:
- Catalyst loading : Higher Pd concentrations (5 mol%) may compensate for low ligand efficacy.
- Substrate scope : Bulky aryl groups hinder cyclization, necessitating tailored conditions.
- Byproduct analysis : LC-MS identifies intermediates (e.g., uncyclized amines) that indicate incomplete reactions .
Methodological Best Practices
Q. What purification techniques are optimal for imidazo[1,5-a]pyridine carboxylic acids?
Acid-base extraction effectively isolates carboxylic acids: dissolve crude product in NaOH (aqueous), wash with EtOAc to remove neutrals, then acidify with HCl to precipitate the pure acid. For hygroscopic derivatives, lyophilization preserves stability .
Q. How should researchers design control experiments to validate synthetic mechanisms?
- Isotopic labeling : Use ¹⁵N-labeled hydrazine to track nitrogen incorporation in pyrazole intermediates.
- Kinetic profiling : Monitor reaction progress via in situ IR or NMR to identify intermediates.
- Computational modeling : Compare DFT-calculated transition states with experimental regioselectivity data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
